![molecular formula C6H8N2S B3029223 4-Amino-2-(methylthio)pyridine CAS No. 59243-39-9](/img/structure/B3029223.png)
4-Amino-2-(methylthio)pyridine
Overview
Description
4-Amino-2-(methylthio)pyridine is a chemical compound with the molecular formula C6H8N2S . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 4-Amino-2-(methylthio)pyridine involves several steps. One method involves the condensation of aromatic aldehydes, malononitrile, and thiourea in ethanol . Another method involves the reaction of 2-amino-4-methylpyridine with 2-hydroxybenzoate .Molecular Structure Analysis
The molecular structure of 4-Amino-2-(methylthio)pyridine can be represented by the InChI string: InChI=1S/C6H7NS/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 . The molecular weight of the compound is 125.191 .Chemical Reactions Analysis
4-Amino-2-(methylthio)pyridine can undergo various chemical reactions. For instance, it can react with sodium hydroxide and dimethyl sulfate to form 4-amino-1,6-dihydro-2-(methylthio)-6-arylpyrimidine-5-carbonitrile . It can also react with N-methylpiperazine to form C-4 substituted products .Scientific Research Applications
Flow Synthesis of 2-Methylpyridines
4-Amino-2-(methylthio)pyridine can be used in the flow synthesis of 2-methylpyridines . This process involves a simplified bench-top continuous flow setup, which allows for the production of α-methylated pyridines in a greener and more efficient manner than conventional batch reaction protocols .
Antimicrobial and Antiviral Activities
Pyridine compounds, including 4-Amino-2-(methylthio)pyridine, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .
Dehydrogenative [4+2] Cycloaddition
4-Amino-2-(methylthio)pyridine can be used in dehydrogenative [4+2] cycloaddition reactions . This process involves the use of nickel (0) catalysts and can lead to the production of variedly substituted pyridines .
Structural Analysis and Spectroscopic Characterization
4-Amino-2-(methylthio)pyridine can be used in structural analysis and spectroscopic characterization studies . The optimized structure of this compound can provide valuable insights into its chemical properties .
Inhibition of Mutagenic Compounds
4-Amino-2-(methylthio)pyridine can be used in the inhibition of mutagenic compounds . This application is particularly relevant in the context of food safety and health .
Green Chemistry
The use of 4-Amino-2-(methylthio)pyridine in flow synthesis represents a significant contribution to green chemistry . This approach reduces waste and improves the overall efficiency of the chemical synthesis process .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is known that the compound plays a role in the sm cross-coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
As a participant in the sm cross-coupling reaction , the compound contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
The sm cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions .
Future Directions
properties
IUPAC Name |
2-methylsulfanylpyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSQIZRESVBKIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704884 | |
Record name | 2-(Methylsulfanyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)pyridine | |
CAS RN |
59243-39-9 | |
Record name | 2-(Methylsulfanyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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